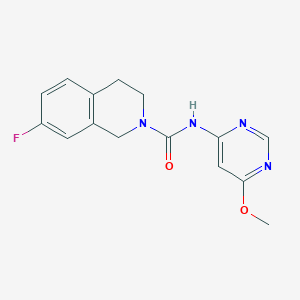![molecular formula C17H21N3O2 B7648556 7-Cyclopentyl-2-phenyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B7648556.png)
7-Cyclopentyl-2-phenyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Cyclopentyl-2-phenyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-TP or Topiramate, which is a well-known anticonvulsant drug used in the treatment of epilepsy and migraine headaches. However, the focus of
Wirkmechanismus
The mechanism of action of CP-TP is not fully understood, but it is believed to work by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. CP-TP may also inhibit the activity of voltage-gated sodium channels, which can reduce the excitability of neurons.
Biochemical and Physiological Effects:
CP-TP has been shown to have various biochemical and physiological effects in the body. It can alter the levels of various neurotransmitters, including GABA, glutamate, and dopamine. Additionally, CP-TP can affect the activity of ion channels, which can alter the electrical activity of neurons. These effects can lead to changes in behavior, mood, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
CP-TP has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its effects on various biological systems are well-documented. Additionally, CP-TP is readily available and relatively inexpensive. However, there are also limitations to its use in lab experiments. CP-TP has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, CP-TP can have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on CP-TP. One potential area of research is the development of new drugs that are based on the structure of CP-TP but have improved efficacy and safety profiles. Additionally, there is a need for further research on the mechanisms of action of CP-TP and its effects on various biological systems. Finally, there is a need for clinical trials to evaluate the potential therapeutic applications of CP-TP beyond its current use as an anticonvulsant drug.
In conclusion, CP-TP is a chemical compound with significant potential for scientific research beyond its use as an anticonvulsant drug. Its well-characterized effects on various biological systems make it an attractive tool for use in lab experiments, and its potential therapeutic applications in various neurological and metabolic disorders make it an area of active research. Further research is needed to fully understand the mechanisms of action of CP-TP and to evaluate its potential as a therapeutic agent.
Synthesemethoden
CP-TP can be synthesized through a variety of methods, including the reaction of cyclopentanone with phenylhydrazine to form 2-phenylcyclopentanone, followed by the reaction with ethyl oxalate to form the intermediate compound 7-cyclopentyl-2-phenyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione. The final product is obtained through the hydrolysis of the intermediate compound using hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
CP-TP has been extensively studied for its potential therapeutic applications beyond its use as an anticonvulsant drug. It has been shown to have a positive effect on various neurological disorders, including bipolar disorder, alcoholism, and post-traumatic stress disorder. Additionally, CP-TP has been found to have potential as an anti-obesity drug, as it can suppress appetite and promote weight loss.
Eigenschaften
IUPAC Name |
7-cyclopentyl-2-phenyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-16-15-12-18(13-6-4-5-7-13)10-11-19(15)17(22)20(16)14-8-2-1-3-9-14/h1-3,8-9,13,15H,4-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICDXXVDFQOOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN3C(C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(5-methylfuran-2-yl)thiophen-2-yl]-[3-(2H-tetrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7648479.png)
![2-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methylsulfonyl]-4,5-dimethyl-1,3-thiazole](/img/structure/B7648484.png)
![N-[3-(hydroxymethyl)pentan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7648493.png)
![Methyl 2-[(2-amino-2-oxoethyl)amino]-2-naphthalen-2-ylacetate](/img/structure/B7648506.png)
![N-[[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]methyl]-2-methylbenzamide](/img/structure/B7648513.png)
![5-bromo-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]benzonitrile](/img/structure/B7648518.png)
![2-(oxolan-2-yl)-4-[(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methyl]morpholine](/img/structure/B7648526.png)
![Oxolan-3-yl-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648542.png)
![N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide](/img/structure/B7648548.png)
![5-bromo-2-[[(2R)-2-hydroxypropyl]amino]benzonitrile](/img/structure/B7648553.png)

![3-(2,6-Dimethyloxan-4-yl)-1-(2-hydroxyethyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B7648580.png)
![1-[1-[4-(3-Fluorophenyl)butan-2-yl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7648587.png)
![N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]-1-pyridin-4-ylethanamine](/img/structure/B7648594.png)